Clantifen Clantifen
Brand Name: Vulcanchem
CAS No.: 16562-98-4
VCID: VC21031876
InChI: InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16)
SMILES: C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl
Molecular Formula: C11H7Cl2NO2S
Molecular Weight: 288.1 g/mol

Clantifen

CAS No.: 16562-98-4

Cat. No.: VC21031876

Molecular Formula: C11H7Cl2NO2S

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

Clantifen - 16562-98-4

Specification

CAS No. 16562-98-4
Molecular Formula C11H7Cl2NO2S
Molecular Weight 288.1 g/mol
IUPAC Name 4-(2,6-dichloroanilino)thiophene-3-carboxylic acid
Standard InChI InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16)
Standard InChI Key CWEUKXMDWMAICX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl

Introduction

Chemical Identity and Structure

Clantifen is chemically identified as 4-(2,6-dichloroanilino)thiophene-3-carboxylic acid. This compound features a thiophene ring with a carboxylic acid group and a 2,6-dichloroaniline moiety connected through an amino linkage.

PropertyValue
Chemical Name4-(2,6-dichloroanilino)thiophene-3-carboxylic acid
CAS Number16562-98-4
Molecular FormulaC11H7Cl2NO2S
Molecular Weight288.15 g/mol
InChI KeyCWEUKXMDWMAICX-UHFFFAOYSA-N
Structure ClassificationAminothiophene derivative
StereochemistryAchiral
Optical ActivityNone

The compound's structure contributes significantly to its pharmacological properties, with the dichlorinated aromatic ring and the thiophene moiety playing crucial roles in its biological activity .

Physical and Chemical Properties

Clantifen possesses several notable chemical and physical properties that influence its pharmaceutical applications and biological activities.

PropertyCharacteristic
Physical StateSolid at room temperature
SolubilityLimited water solubility
Functional GroupsCarboxylic acid, secondary amine, thiophene ring, dihalogenated aromatic ring
Reactivity CentersCarboxylic acid group, chlorine atoms, thiophene sulfur
Chemical StabilityRelatively stable under normal conditions

The compound's chemical behavior is characterized by several potential reaction pathways:

  • Oxidation reactions: The thiophene moiety can be oxidized to form sulfoxides and sulfones, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions: Clantifen can undergo reduction to form corresponding amines, with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, particularly with nucleophiles such as sodium methoxide or sodium ethoxide.

These chemical properties provide insights into potential metabolic pathways and modification strategies for pharmaceutical development.

Synthesis Methods

The synthesis of Clantifen typically involves a multi-step process centered around the formation of an amide bond between key precursors. The primary synthetic route includes:

  • Starting materials: The reaction begins with 2,6-dichloroaniline and thiophene-3-carboxylic acid as the primary precursors.

  • Coupling reaction: The formation of the amide bond is facilitated by coupling agents, with dicyclohexylcarbodiimide (DCC) being commonly employed to activate the carboxylic acid group for nucleophilic attack by the aniline nitrogen.

  • Purification processes: Industrial production typically involves scaled-up versions of this synthetic route, with additional purification steps such as recrystallization and chromatography to ensure high purity of the final product.

This synthetic approach allows for potential modifications to optimize yield, purity, and specific properties of the compound for pharmaceutical applications.

Pharmacological Properties

Clantifen exhibits multiple pharmacological effects that contribute to its potential therapeutic value:

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators and cytokines. Research suggests it may inhibit pathways that lead to inflammation, potentially downregulating the expression of interleukins such as IL-4 and IL-6 .

Antipyretic Effects

Clantifen possesses fever-reducing capabilities, though the exact mechanisms remain under investigation. This property complements its anti-inflammatory effects, making it potentially valuable for conditions involving both inflammation and elevated body temperature.

Antihistaminic Properties

Evidence suggests that Clantifen may exhibit antihistaminic activity through antagonism at H1 histamine receptors. This mechanism prevents the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are key in allergic responses .

Mechanism of Action

The pharmacological effects of Clantifen appear to be mediated through multiple molecular mechanisms:

Histamine Receptor Antagonism

Clantifen functions as a competitive antagonist at H1 receptors, effectively blocking histamine's action and preventing typical allergic responses such as itching and swelling. This mechanism is particularly relevant for its potential applications in allergic conditions .

Cytokine Modulation

Research suggests that Clantifen may modulate cytokine production by inhibiting inflammatory pathways. Specifically, it appears to downregulate the expression of key interleukins involved in allergic and inflammatory responses.

Other Molecular Targets

While the primary mechanisms involve histamine antagonism and cytokine modulation, ongoing research continues to identify additional molecular targets and pathways affected by Clantifen. These investigations are crucial for fully understanding its therapeutic potential and possible side effects .

Research Applications

Clantifen has been investigated in various research contexts, demonstrating its potential utility in several areas:

Allergy Research

Studies have explored the efficacy of Clantifen in managing allergic conditions, leveraging its antihistaminic properties. Research indicates potential effectiveness in reducing symptoms such as nasal congestion and sneezing in allergic rhinitis.

Anti-inflammatory Applications

The compound's anti-inflammatory properties have been studied in various inflammatory conditions, with research suggesting potential applications in treating chronic inflammatory disorders.

COVID-19 Investigation

Structure-Activity Relationship

Understanding the relationship between Clantifen's chemical structure and its biological activities provides valuable insights for potential modifications and optimization:

  • Thiophene ring: This heterocyclic component contributes to the compound's interaction with biological targets and influences its pharmacokinetic properties.

  • Dichloroaniline moiety: The chlorine substituents affect lipophilicity and electron distribution, potentially enhancing target specificity.

  • Carboxylic acid group: This functional group influences solubility, protein binding, and potential for metabolic conjugation reactions.

Analysis of these structure-activity relationships could guide the development of analogs with enhanced efficacy or reduced side effects.

Comparison with Similar Compounds

Clantifen shares structural and pharmacological similarities with several other compounds, providing context for understanding its unique properties:

CompoundStructural SimilarityPharmacological SimilarityKey Differences
KetotifenAminothiophene derivativeAntihistaminic and mast cell stabilizing propertiesDifferent substituent patterns; ketotifen contains a cycloheptane ring
ClonidineContains aromatic amineDifferent pharmacology: primarily an alpha-2 adrenergic agonistImidazole vs. thiophene core; used for hypertension and pain
NaproxenDifferent structureAnti-inflammatory activityDifferent mechanism; naproxen is a COX inhibitor

Compared to these compounds, Clantifen is unique in its combination of anti-inflammatory and antipyretic properties derived from its specific aminothiophene structure .

Toxicological Considerations

While specific toxicological data for Clantifen is limited in the available literature, general principles about compounds with similar physicochemical properties can provide some insights:

Research on structure-toxicity relationships suggests that compounds with certain physicochemical properties may have increased likelihood of toxicity findings in in vivo studies. The "3/75 rule" indicates that reducing lipophilicity of molecules decreases toxicity odds .

For compounds like Clantifen, considerations should include:

  • Ionization state: The carboxylic acid group makes Clantifen weakly acidic, which may influence its toxicity profile.

  • Lipophilicity: Moderately lipophilic compounds generally have better balance between efficacy and safety.

  • Polar surface area: The carboxylic acid and secondary amine groups contribute to polar surface area, potentially reducing toxicity risks .

Comprehensive toxicological studies would be necessary to establish a complete safety profile for pharmaceutical applications.

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